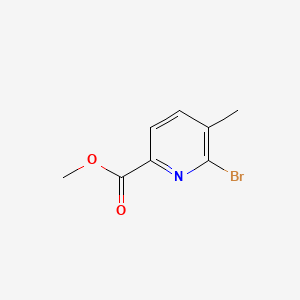

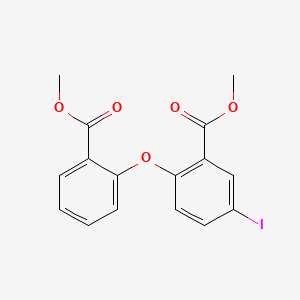

3-(3-Chlorophenyl)-4-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “3-(3-Chlorophenyl)-4-fluorobenzoic acid” belong to a class of organic compounds known as aromatic compounds. They contain a benzene ring, which is a ring of six carbon atoms joined in a planar cycle with alternating single and double bonds .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as Suzuki-Miyaura reactions, cross-coupling reactions, and others .Molecular Structure Analysis

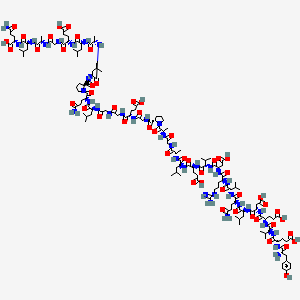

The molecular structure of similar compounds often includes a benzene ring substituted with various functional groups .Chemical Reactions Analysis

These compounds can participate in a variety of chemical reactions, including those involving radical-chain oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on their specific structure .Applications De Recherche Scientifique

Medicinal Chemistry

3-(3-Chlorophenyl)-4-fluorobenzoic acid: is a compound that can be utilized in the synthesis of various boronic acid derivatives . These derivatives are integral in medicinal chemistry, particularly in the development of drugs with anticancer, antibacterial, and antiviral properties . The compound’s ability to act as a precursor for boronic acids means it could be instrumental in the creation of new therapeutic agents.

Polymer Science

In polymer science, 3-(3-Chlorophenyl)-4-fluorobenzoic acid may serve as a monomer for creating novel polymers with specific properties. Borinic acid derivatives, which can be synthesized from similar compounds, are used in the development of materials for optoelectronics and catalysis, suggesting potential applications in creating advanced polymeric materials .

Optoelectronics

The field of optoelectronics could benefit from the use of 3-(3-Chlorophenyl)-4-fluorobenzoic acid in the synthesis of boronic acid derivatives. These derivatives are essential in the creation of materials for light-emitting diodes (LEDs) and other electronic devices that interact with light .

Catalysis

Catalysis research may explore the use of 3-(3-Chlorophenyl)-4-fluorobenzoic acid for the synthesis of catalysts. Borinic acids, related to boronic acids, have shown promise in catalyzing various chemical reactions, including cross-coupling reactions and regioselective functionalization, which are pivotal in the pharmaceutical industry .

Biology

In biology, 3-(3-Chlorophenyl)-4-fluorobenzoic acid could be investigated for its role in the synthesis of bioactive compounds. While direct applications in biology are not explicitly mentioned in the search results, the compound’s potential to create boronic acid derivatives, which have biological applications, indicates possible research avenues .

Imaging

Imaging technologies, especially in medical diagnostics, might find applications for 3-(3-Chlorophenyl)-4-fluorobenzoic acid through its derivatives. Boronic acid compounds have been used in the development of imaging agents, which could be an area of interest for further exploration with this compound .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-10-3-1-2-8(6-10)11-7-9(13(16)17)4-5-12(11)15/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZUPISCYQCHEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680874 |

Source

|

| Record name | 3'-Chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1262005-93-5 |

Source

|

| Record name | 3'-Chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate](/img/structure/B597472.png)

![1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B597492.png)